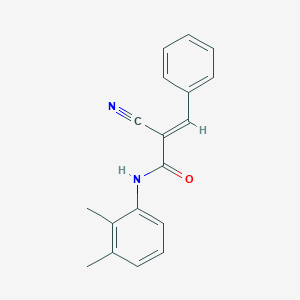![molecular formula C23H22N4O5S2 B11525434 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11525434.png)
3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and a thiazolidine ring
Preparation Methods
The synthesis of 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves multiple steps, typically starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and phenyl groups can participate in various binding interactions, while the thiazolidine ring can modulate the compound’s overall reactivity and stability. These interactions can influence biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 3-{4-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 3-Methyl-4-nitrophenol
- 1,3,5-tris(4-aminophenyl)benzene
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE makes it particularly interesting for specific applications in research and industry.
Properties
Molecular Formula |
C23H22N4O5S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H22N4O5S2/c1-23(2)21(34-22(33)24(23)3)26-17(13-9-11-15(12-10-13)27(30)31)16-18(32-26)20(29)25(19(16)28)14-7-5-4-6-8-14/h4-12,16-18,21H,1-3H3 |
InChI Key |
IXRADQRZNYVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11525361.png)
![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11525362.png)

![1-[(2-Bromoethyl)sulfonyl]octane](/img/structure/B11525380.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide](/img/structure/B11525381.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525382.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525384.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine](/img/structure/B11525399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11525401.png)
![ethyl (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-2,5-dimethylpiperidine-1-carboxylate](/img/structure/B11525404.png)
![N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525414.png)
![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)
